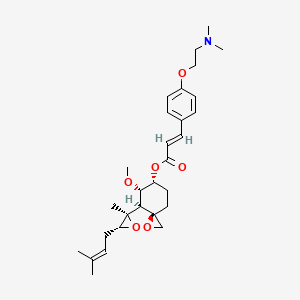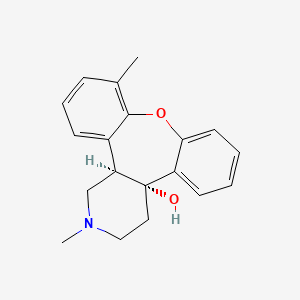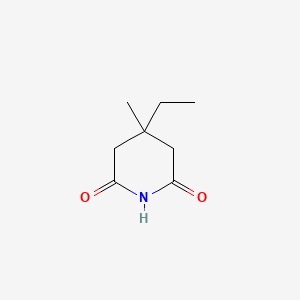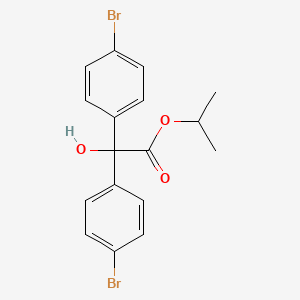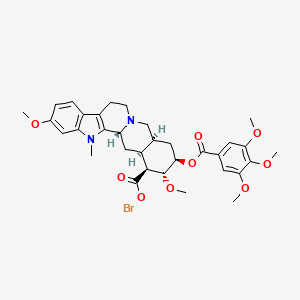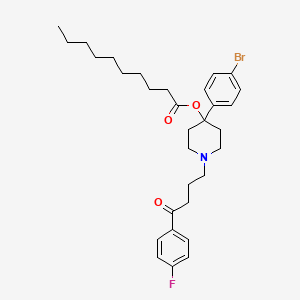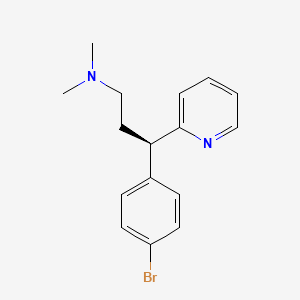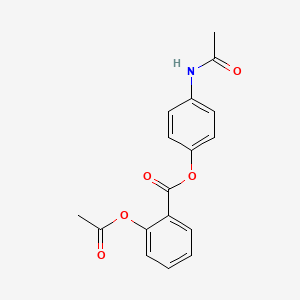
贝诺酯
描述
苯乙酰胺水杨酸,也称为 4-乙酰氨基苯基 2-(乙酰氧基)苯甲酸酯,是乙酰水杨酸(阿司匹林)和对乙酰氨基酚(扑热息痛)的酯键连接的共价药物。它主要用作抗炎和解热药物。 苯乙酰胺水杨酸以其降低发烧和缓解疼痛的能力而闻名,虽然研究表明其疗效不如单独使用乙酰水杨酸和对乙酰氨基酚 .
科学研究应用
苯乙酰胺水杨酸在科学研究中具有多种应用,包括:
化学: 用作模型化合物来研究酯键连接的共价药物及其稳定性。
生物学: 研究其对细胞过程的影响及其光产物的潜在细胞毒性.
医学: 用作抗炎和解热剂,特别是在治疗类风湿性关节炎等疾病.
工业: 用于配制用于止痛和退热的药物产品.
作用机制
苯乙酰胺水杨酸通过其母体化合物乙酰水杨酸和对乙酰氨基酚的联合作用发挥作用。 该机制涉及抑制环氧合酶,导致前列腺素合成减少,前列腺素是炎症和疼痛的介质 . 分子靶点包括环氧合酶-1 和环氧合酶-2 酶,它们在炎症通路中发挥关键作用 .
类似化合物:
乙酰水杨酸(阿司匹林): 一种抗炎和解热剂。
对乙酰氨基酚(扑热息痛): 一种广泛使用的止痛药和解热药。
比较:
苯乙酰胺水杨酸将乙酰水杨酸和对乙酰氨基酚独特地结合在一起,为疼痛和发烧管理提供了一种独特的方法,尽管其各个成分在单独使用时可能提供更有效的缓解。
生化分析
Biochemical Properties
Benorilate integrates therapeutic benefits akin to aspirin while boasting superior gastric tolerance . The presence of an acetoxybenzoyl group attached to the anthranilic acid backbone differentiates benorilate from typical salicylates, influencing its pharmacological properties and behavior in biological systems .
Cellular Effects
Given its anti-inflammatory and antipyretic properties , it can be inferred that benorilate likely influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Benorilate is a COX inhibitor . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that benorilate has a unique molecular structure that incorporates characteristics from both starting compounds .
Dosage Effects in Animal Models
It is known that benorilate is used as an anti-inflammatory and antipyretic medication .
Metabolic Pathways
Benorilate is involved in the COX inhibition pathway . It interacts with cyclooxygenases inhibitors .
Transport and Distribution
It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .
Subcellular Localization
It is known that benorilate is an ester-linked codrug of aspirin with paracetamol .
准备方法
合成路线和反应条件: 苯乙酰胺水杨酸的合成涉及乙酰水杨酰氯与对乙酰氨基酚的反应。该过程通常包括以下步骤:
乙酰水杨酰氯的形成: 乙酰水杨酸在二氯甲基(三氯甲基)碳酸酯的存在下,以 N,N-二甲基甲酰胺等催化剂催化,形成乙酰水杨酰氯。
苯乙酰胺水杨酸的形成: 乙酰水杨酰氯然后在室温下与对乙酰氨基酚钠在聚氧乙烯乙二醇-6000 等相转移催化剂的作用下反应生成苯乙酰胺水杨酸.
工业生产方法: 苯乙酰胺水杨酸的工业生产遵循类似的合成路线,但针对更高的生产率和更低的环境影响进行了优化。 使用甲苯或四氢呋喃等溶剂和相转移催化确保工艺简单,反应条件温和,生产成本低,污染少 .
化学反应分析
反应类型: 苯乙酰胺水杨酸经历各种化学反应,包括:
常用试剂和条件:
水解: 通常涉及在温和条件下使用水或水溶液。
光解降解: 涉及在受控条件下暴露于紫外光。
主要形成产物:
乙酰氨基水杨酸(芬那西汀): 通过部分皂化形成。
光产物: 通过光解降解形成.
相似化合物的比较
Acetylsalicylic Acid (Aspirin): An anti-inflammatory and antipyretic agent.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic.
Comparison:
Benorylate’s unique combination of acetylsalicylic acid and paracetamol offers a distinct approach to pain and fever management, although its individual components may provide more effective relief when used separately.
属性
IUPAC Name |
(4-acetamidophenyl) 2-acetyloxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-11(19)18-13-7-9-14(10-8-13)23-17(21)15-5-3-4-6-16(15)22-12(2)20/h3-10H,1-2H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJKLNWAOXSSNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022649 | |
| Record name | Benorylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5003-48-5 | |
| Record name | Benorylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5003-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benorilate [INN:BAN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005003485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benorilate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13657 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Benorylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benorilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.340 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENORILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1QX9DV96G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the combined effects of acetylsalicylic acid and paracetamol compare to their individual effects?
A1: Research suggests that the combination of acetylsalicylic acid and paracetamol, as seen with Benorilate, may offer several advantages []. These include enhanced analgesic and anti-inflammatory activity, reduced risk of adverse gastrointestinal effects compared to acetylsalicylic acid alone, and a potentially more favorable pharmacokinetic profile compared to acetylsalicylic acid [].
Q2: What is the molecular formula and weight of Benorilate?
A2: Benorilate's molecular formula is C17H15NO5, and its molecular weight is 313.3 g/mol.
Q3: What are some key spectroscopic characteristics of Benorilate?
A3: Several studies employed spectroscopic techniques for Benorilate analysis. For instance, one study used UV spectrophotometry for Benorilate tablet dissolution testing, with a detection wavelength of 240 nm []. Another study employed HPLC with UV detection at 254 nm to identify and quantify Benorilate and its impurities [].
Q4: How stable is Benorilate under different conditions?
A4: Research suggests that Benorilate is susceptible to hydrolysis, particularly in aqueous solutions []. Formulation strategies, such as the use of appropriate excipients and packaging, are crucial to minimize hydrolysis and ensure drug stability.
Q5: What formulation strategies are employed to improve the stability and bioavailability of Benorilate?
A5: Reducing Benorilate particle size has been shown to improve its dissolution rate and potentially enhance its bioavailability []. The use of suspending agents, such as tragacanth, has been explored in the formulation of Benorilate suspensions to enhance stability and prevent settling [].
Q6: What is the pharmacokinetic profile of Benorilate?
A6: Following oral administration, Benorilate is absorbed from the gastrointestinal tract and rapidly hydrolyzed to acetylsalicylic acid and paracetamol []. These metabolites undergo further metabolism, primarily in the liver, and are excreted mainly in the urine.
Q7: Are there any known drug interactions associated with Benorilate?
A7: As Benorilate is metabolized to acetylsalicylic acid and paracetamol, it can potentially interact with drugs that interfere with the metabolism or effects of these compounds [].
Q8: What preclinical models have been used to evaluate the efficacy of Benorilate?
A8: Studies have investigated the anti-inflammatory effects of Benorilate using the cotton pellet-induced granuloma model in rats, demonstrating its ability to suppress inflammatory responses [, ]. Researchers have also used animal models to study the gastrointestinal effects of Benorilate, comparing its safety profile to that of acetylsalicylic acid [].
Q9: What analytical methods are commonly used for the detection and quantification of Benorilate and its metabolites?
A9: Several analytical techniques have been employed to study Benorilate and its metabolites. High-performance liquid chromatography (HPLC) is frequently used for the separation and quantification of Benorilate and its related substances [, ]. Other methods include UV spectrophotometry [] and capillary electrophoresis with chemiluminescence detection [].
Q10: What factors influence the dissolution and solubility of Benorilate?
A10: The dissolution rate of Benorilate tablets has been shown to be affected by factors such as particle size and the presence of surfactants in the dissolution medium [, ].
Q11: What quality control measures are important for Benorilate manufacturing?
A11: Ensuring the quality and consistency of Benorilate drug products is crucial. This includes controlling the particle size of the drug substance, monitoring for impurities during synthesis, and conducting dissolution testing on the finished dosage form [, , ].
Q12: What are some alternative drugs to Benorilate for pain and inflammation?
A12: Other nonsteroidal anti-inflammatory drugs (NSAIDs) are available as alternatives to Benorilate, offering a range of options with different pharmacokinetic and pharmacodynamic profiles [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





